1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile
Description
1-(Thieno[3,2-b]thiophen-2-yl)cyclopropane-1-carbonitrile is a heterocyclic organic compound featuring a fused thieno[3,2-b]thiophene core substituted with a cyclopropane-carbonitrile group. This structure combines a rigid, planar aromatic system with the steric and electronic effects of the cyclopropane ring and the polar nitrile moiety. Such a design is advantageous in materials science and medicinal chemistry, where conjugated systems enhance optoelectronic properties, and the nitrile group can participate in hydrogen bonding or serve as a synthetic handle for further modifications .
Properties
Molecular Formula |
C10H7NS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-thieno[3,2-b]thiophen-5-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c11-6-10(2-3-10)9-5-8-7(13-9)1-4-12-8/h1,4-5H,2-3H2 |
InChI Key |
WDHBNKDYAWYKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(S2)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Suzuki coupling reaction, which is used to form the thieno[3,2-b]thiophene core . The reaction conditions often involve the use of palladium catalysts and appropriate ligands in an inert atmosphere.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile ()
- Molecular Weight: 162.16 g/mol vs. estimated higher MW for the target compound due to the bulkier thieno[3,2-b]thiophene group.
- Applications: Fluoropyridine derivatives are often used in pharmaceuticals, whereas thienothiophene systems are prioritized in organic photovoltaics due to their extended π-system .
1-[4-(6-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)thieno[3,2-b]pyridin-7-yl)phenyl]cyclopropane-1-carbonitrile ()
- Activity: This compound inhibits aldehyde dehydrogenase 1A1 (IC₅₀ = 17.0–319.0 nM), suggesting that the cyclopropane-carbonitrile group may enhance binding affinity in enzyme inhibition. The target compound’s thienothiophene group could modulate solubility or steric interactions compared to the thienopyridine core .
Thiophene-Based Derivatives
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (–2)
- Synthesis : Prepared via Stille coupling, similar methods could apply to the target compound. The absence of the nitrile group in this derivative reduces polarity, impacting solubility and film-forming properties in optoelectronic applications .
- Electronic Properties: The fused thienothiophene system offers higher electron mobility (up to 10 cm²/V·s in polymers) compared to single thiophene units, as seen in poly(3-hexylthiophene) (P3HT) .
Carbonitrile-Containing Compounds
(Prop-2-yn-1-ylsulfanyl)carbonitrile ()
- Hazards : While this compound’s hazards are unclassified, cyclopropane-carbonitriles (e.g., ’s 1-(thiophen-2-yl)cyclopropanecarboxylic acid) may exhibit irritancy, warranting cautious handling of the target compound .
- Reactivity : The nitrile group in the target compound could undergo hydrolysis or participate in click chemistry, similar to other nitrile-containing structures .
Data Tables
Research Findings and Implications
- Optoelectronics: The target compound’s fused thienothiophene core likely enhances absorption coefficients (>10⁵ cm⁻¹) and charge mobility, rivaling P3HT/PCBM systems in solar cells .
- thienopyridine) may alter target specificity .
- Synthetic Considerations : Stille coupling (–2) and cyclopropanation strategies are viable for synthesis, but the nitrile group may require protective measures to avoid side reactions .
Biological Activity
1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The thieno[3,2-b]thiophene scaffold is known for its diverse biological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇N₃S₂. The compound features a cyclopropane ring fused with a thieno[3,2-b]thiophene moiety, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃S₂ |
| Molecular Weight | 197.30 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | [insert solubility] |
Anticancer Properties
Research has indicated that compounds containing the thieno[3,2-b]thiophene scaffold exhibit significant anticancer activities. In various studies, these compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as tubulin polymerization inhibition.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated that the compound exhibited micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 10 |
| HeLa | 12 |
| B16F10 | 15 |
The mechanism of action for this compound appears to involve:
- Tubulin Binding : Similar to other thieno derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thieno[3,2-b]thiophene derivatives is crucial for optimizing their biological activity. Modifications to the cyclopropane moiety or substituents on the thieno ring can significantly influence potency and selectivity against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
